1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride
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Overview
Description
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H9BrN2.2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride typically involves the bromination of quinoline derivatives followed by amination. One common method includes the use of 8-bromoquinoline as a starting material, which undergoes a reaction with formaldehyde and ammonium chloride to form the desired product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like stannous chloride .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride can be compared with other quinoline derivatives such as:
Properties
Molecular Formula |
C10H11BrCl2N2 |
---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
(8-bromoquinolin-7-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-8(6-12)4-3-7-2-1-5-13-10(7)9;;/h1-5H,6,12H2;2*1H |
InChI Key |
NJOMKBJEQRVSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CN)Br)N=C1.Cl.Cl |
Origin of Product |
United States |
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